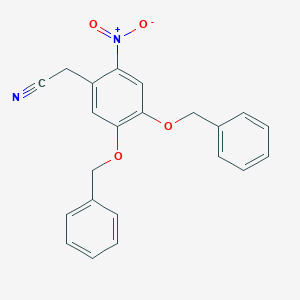

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-12-11-19-13-21(27-15-17-7-3-1-4-8-17)22(14-20(19)24(25)26)28-16-18-9-5-2-6-10-18/h1-10,13-14H,11,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIYAXAQYTSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447867 | |

| Record name | [4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117568-27-1 | |

| Record name | 2-Nitro-4,5-bis(phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117568-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117568271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (CAS 117568-27-1): A Key Intermediate in Isoquinoline Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a pivotal intermediate in the synthesis of isoquinoline alkaloids, most notably the vasodilator papaverine. This document delves into the chemical properties, a proposed synthetic pathway, and its critical role in the construction of the isoquinoline core. Detailed discussions on the subsequent chemical transformations, safety protocols, and analytical characterization are included to support researchers in its effective and safe utilization.

Introduction: The Strategic Importance of a Versatile Building Block

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, with CAS number 117568-27-1, is a specialized organic molecule that serves as a crucial building block in multi-step organic syntheses.[1] Its structure, featuring a nitrophenylacetonitrile core with two benzyloxy protecting groups, is strategically designed for the construction of complex heterocyclic systems. The electron-withdrawing nitro group and the reactive nitrile functionality, combined with the readily cleavable benzyl ether protecting groups, make this compound a valuable precursor for pharmacologically active molecules.

The primary application of this intermediate lies in the synthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy.[2] Papaverine is a potent vasodilator and smooth muscle relaxant, and its synthesis has been a subject of interest for over a century.[3] This guide will explore the chemistry of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, providing insights into its synthesis and its transformation into the core structure of papaverine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 117568-27-1 | [4] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [4] |

| Molecular Weight | 374.4 g/mol | [4] |

| IUPAC Name | 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile | [4] |

| Appearance | Likely a solid powder | [5] |

| Purity | Typically offered at ≥95% | [5] |

-

¹H NMR: The spectrum would be expected to show singlets for the two benzylic CH₂ groups, aromatic protons of the benzyl groups, and the protons on the substituted phenyl ring, as well as a singlet for the CH₂CN group.

-

¹³C NMR: The spectrum would display signals for the nitrile carbon, the aromatic carbons, and the benzylic carbons.

-

IR Spectroscopy: Characteristic peaks would be observed for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 and 1350 cm⁻¹), and C-O ether linkages.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 374.1267, corresponding to the exact mass of the compound.

Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Proposed Pathway

A detailed experimental protocol for the synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous transformations, starting from the commercially available 3,4-dibenzyloxybenzaldehyde.

The proposed synthesis involves a two-step process: nitration of the benzaldehyde followed by conversion to the phenylacetonitrile.

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Nitration of 3,4-Dibenzyloxybenzaldehyde

The first step involves the electrophilic aromatic substitution (nitration) of 3,4-dibenzyloxybenzaldehyde. The benzyloxy groups are ortho-, para-directing, and the position ortho to one benzyloxy group and meta to the other is sterically hindered. Therefore, nitration is expected to occur at the 2- or 6-position. The 2-position is favored due to less steric hindrance.

Experimental Protocol (Proposed):

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.

-

Slowly add a solution of 3,4-dibenzyloxybenzaldehyde in a suitable solvent (e.g., dichloromethane) to the nitrating mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4,5-bis(benzyloxy)-2-nitrobenzaldehyde.

Step 2: Conversion to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

The conversion of the aldehyde to the acetonitrile can be achieved via the formation of an oxime followed by dehydration. This is a classic and reliable method for this transformation.

Experimental Protocol (Proposed, adapted from a similar synthesis[6]):

-

Oxime Formation: Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and stir at room temperature until the aldehyde is consumed (monitored by TLC). The product, 4,5-bis(benzyloxy)-2-nitrobenzaldoxime, can be isolated by precipitation or extraction.

-

Dehydration: Heat the obtained oxime with a dehydrating agent such as acetic anhydride. The reaction is typically exothermic. After the initial reaction subsides, a short period of heating may be required to drive the reaction to completion. The product, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, can be isolated by pouring the reaction mixture into water, which precipitates the product. The crude product can then be collected by filtration and purified by recrystallization.

Application in the Synthesis of Papaverine

The primary utility of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is as a key intermediate in the total synthesis of papaverine. The synthesis proceeds through the reduction of the nitro group to an amine, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, and subsequent aromatization.

Figure 2: Key transformations from the target compound to papaverine.

Step 1: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. This step yields 2-amino-4,5-bis(benzyloxy)phenylacetonitrile.

Step 2: Amide Formation

The resulting amine is then acylated with a suitable partner, typically homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride), to form the corresponding amide.

Step 3: Bischler-Napieralski Cyclization and Debenzylation

This is the key ring-forming step. The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which promotes an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline ring.[7][8] The benzyloxy protecting groups are typically cleaved under the reaction conditions or in a subsequent step to reveal the free hydroxyl groups, which are then methylated to give the dimethoxy substitution pattern of papaverine.

Step 4: Dehydrogenation

The final step is the dehydrogenation of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline ring system of papaverine. This is often achieved by heating with a catalyst such as palladium on carbon.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is not widely available, the safety precautions can be inferred from its structural components: a nitrophenyl group and a nitrile. Both of these functional groups warrant careful handling.

Potential Hazards:

-

Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[9] Nitroaromatic compounds can also be toxic.

-

Irritation: The compound may cause skin and eye irritation.[9]

-

Environmental Hazard: The compound is classified as hazardous to the aquatic environment with long-lasting effects.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a strategically important intermediate in synthetic organic chemistry, particularly in the construction of isoquinoline alkaloids like papaverine. Its synthesis, although not explicitly detailed in the literature, can be reliably achieved through a proposed multi-step sequence. A thorough understanding of its chemical properties, handling precautions, and its role in subsequent transformations is crucial for its successful application in research and development. This guide provides a foundational understanding to aid researchers in the safe and effective use of this versatile building block.

References

-

PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]

- Rao, M. V. B., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved January 12, 2026, from [Link]

- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34.

- Luo, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1220-1228.

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 12, 2026, from [Link]

- Green Synthesis of Papaverine one of Opium Alkaloids in Water. (2021). Inorganic Chemistry Research.

-

PubChem. (n.d.). 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 12, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Preparation methods of papaverine and papaverine hydrochloride (2016) | Zhang Kehua [scispace.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]

- 6. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

A Technical Guide to the Physicochemical Properties of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a complex organic molecule of significant interest to the chemical and pharmaceutical research communities. While its direct applications are still under exploration, its structural motifs, featuring a nitrophenylacetonitrile core with bulky benzyloxy protective groups, suggest its potential utility as a key intermediate in the synthesis of bioactive compounds and advanced materials. This document consolidates available data and presents reasoned, experience-based protocols for its handling, synthesis, and validation, intended for an audience of researchers, medicinal chemists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These details are critical for database searches, regulatory compliance, and accurate molar calculations.

Chemical Structure

The molecule consists of a phenylacetonitrile core substituted with a nitro group at the 2-position and two benzyloxy groups at the 4- and 5-positions. The ortho-positioning of the bulky nitro group relative to the acetonitrile moiety may induce steric hindrance that influences the molecule's reactivity and conformational preferences.

Caption: 2D structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.

Nomenclature and Identifiers

Correctly identifying this compound across different databases and suppliers is essential for sourcing and literature review.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile | [1] |

| Systematic Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | [2] |

| Common Synonyms | 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile; NBPN | [2][3] |

| CAS Registry No. | 117568-27-1 | [1][2][4] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][4] |

| Molecular Weight | 374.4 g/mol | [2][4] |

| InChI Key | DPVIYAXAQYTSRV-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, influencing choices of solvents for reactions and purification, as well as its storage requirements.

Summary of Properties

The following table summarizes the key physicochemical data gathered from supplier technical sheets and chemical databases.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid. | [3][4] |

| Melting Point | 120-130 °C (range may vary with purity). | [3] |

| Solubility | Low solubility in water. Soluble in organic solvents such as dichloromethane and chloroform. | [3] |

| Density | Approximately 1.2 - 1.3 g/cm³. | [3] |

| Stability | Stable under standard ambient storage conditions. | [3] |

| Incompatibilities | Sensitive to strong acids and bases. Avoid contact with strong oxidizing agents. | [3] |

Storage and Handling Recommendations

To ensure the long-term integrity of the compound, adherence to proper storage protocols is critical. The presence of the nitro group and the benzylic ethers necessitates careful handling.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and air, which could promote degradation over time.[3]

-

Segregation: Store away from incompatible substances, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions.[3]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is the cornerstone of chemical research, confirming molecular identity and assessing purity. While public spectral data for this specific molecule is scarce, this section outlines the expected spectroscopic signatures based on its known functional groups. These predictions serve as a benchmark for researchers to validate their own synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key anticipated signals include:

-

Aromatic Protons: Multiple signals in the ~7.3-7.5 ppm range corresponding to the ten protons of the two benzyl groups. Two singlets are also expected for the two protons on the central phenyl ring.

-

Benzyloxy CH₂: Two distinct singlets, likely between 5.0-5.3 ppm, for the benzylic methylene protons (-O-CH₂-Ph). Their distinctness would confirm the presence of two separate benzyloxy groups.

-

Acetonitrile CH₂: A sharp singlet around 4.0 ppm corresponding to the methylene protons adjacent to the nitrile group.

-

-

¹³C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. Expected signals include:

-

Nitrile Carbon (C≡N): A signal in the 115-120 ppm region.

-

Aromatic Carbons: Numerous signals between 120-150 ppm for the 18 aromatic carbons.

-

Methylene Carbons: Signals for the benzylic (-O-C H₂-Ph) and acetonitrile (-C H₂-CN) carbons, typically in the 70-75 ppm and 20-25 ppm regions, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying key functional groups. The spectrum of this compound should exhibit characteristic absorption bands:

-

C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile group.

-

NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Ether Stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions, confirming the aryl-alkyl ether linkages.

-

Aromatic C-H and C=C: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring vibrations (1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: In an ESI-MS experiment (Electrospray Ionization), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 375.4 or a sodium adduct [M+Na]⁺ at m/z 397.4.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the benzyl groups (C₇H₇, 91 Da) or the entire benzyloxy moiety.

Synthesis and Purification

Proposed Synthetic Workflow

A common and effective strategy for preparing such a molecule involves the protection of hydroxyl groups on a precursor, followed by the introduction of the nitrile functionality. The following workflow outlines a plausible two-step synthesis starting from commercially available 4,5-dihydroxy-2-nitrobenzaldehyde.

Caption: Proposed synthetic workflow from a dihydroxy-nitrobenzaldehyde precursor.

Representative Laboratory-Scale Synthesis Protocol

This protocol is an exemplary procedure. Researchers should perform their own risk assessments and optimization studies.

Step 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde

-

To a stirred solution of 4,5-dihydroxy-2-nitrobenzaldehyde (1.0 eq) in dry N,N-Dimethylformamide (DMF, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate aldehyde. This material is often pure enough for the next step.

Step 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

Causality: This step utilizes the van Leusen reaction, where p-toluenesulfonylmethyl isocyanide (TosMIC) serves as a versatile reagent to convert aldehydes directly into nitriles that are one carbon longer.

-

Suspend 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in a 2:1 mixture of dimethoxyethane (DME) and ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification Protocol

The crude product from the synthesis will likely contain minor impurities. A robust purification step is essential to achieve the high purity (>95%) required for most research applications.

-

Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is effective. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity, should provide good separation.

Context, Safety, and Conclusion

Safety and Hazard Information

While a specific toxicological profile for this compound is not available, its constituent functional groups suggest that standard laboratory precautions should be taken. Nitrile-containing compounds can be toxic, and nitroaromatics are often biologically active.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, by analogy to related nitrophenylacetonitriles.[5][6]

Potential Applications in Research and Development

Nitrophenylacetonitrile derivatives are valuable precursors in organic synthesis. For instance, p-nitrophenylacetonitrile is a known intermediate in the synthesis of the beta-blocker Atenolol and the antidepressant Venlafaxine.[7] The title compound, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, serves as a protected and functionalized building block. The benzyl ethers are stable protective groups that can be removed under hydrogenolysis conditions, revealing vicinal hydroxyl groups. The nitro group can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This array of potential transformations makes it a highly versatile platform for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

References

-

2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile - Methylamine Supplier. (n.d.). Retrieved January 13, 2026, from [Link]

-

2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857) - ContaminantDB. (n.d.). Retrieved January 13, 2026, from [Link]

-

p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of (3-benzyloxy-4-nitrophenyl)acetonitrile - PrepChem.com. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-Benzyloxyphenylacetonitrile | C15H13NO | CID 522804 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents. (n.d.).

Sources

- 1. ContaminantDB: 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile [contaminantdb.ca]

- 2. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitro-4,5-Bis(Benzyloxy)Phenylacetonitrile Manufacturer & Supplier in China | High Purity CAS 123750-65-8 | Product Details, Specifications & Reliable Exporter [nj-finechem.com]

- 4. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]

- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 7. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

Executive Summary

This technical guide provides a comprehensive overview of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway, and explores its potential as a versatile intermediate for constructing complex molecular architectures, particularly substituted tetrahydroisoquinolines—a core scaffold in numerous pharmaceuticals and natural products. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical insights and procedural knowledge necessary to effectively utilize this valuable chemical building block.

Physicochemical and Structural Properties

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a solid organic compound characterized by a nitrophenylacetonitrile core flanked by two benzyl ether protecting groups.[1][2] These functional groups impart a unique combination of reactivity and stability, making it a strategic starting point for multi-step syntheses.

Chemical Identity and Descriptors

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 374.4 g/mol | [3] |

| Exact Mass | 374.1267 g/mol | [3] |

| CAS Number | 117568-27-1 | [2][3] |

| IUPAC Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | [3] |

Computed Physicochemical Data

The following table summarizes key computed properties that predict the molecule's behavior in various chemical systems. These values are derived from computational models and provide valuable guidance for experimental design, such as solvent selection and purification strategies.

| Property | Value | Source(s) |

| XLogP3 | 4.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 88.1 Ų | [3] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing a full experimental synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is sparse, a logical and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway begins with commercially available 4,5-dihydroxy-2-nitrobenzaldehyde and proceeds through three key steps: protection, reduction/olefination, and cyanation.

Caption: Proposed synthetic workflow for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,5-Bis(benzyloxy)-2-nitrobenzaldehyde (Protecting Group Introduction)

-

Rationale: The two phenolic hydroxyl groups of the starting material are acidic and would interfere with subsequent reaction steps. Protection with benzyl groups is a standard strategy, forming stable ethers that can be removed later via hydrogenolysis if required. Potassium carbonate serves as a mild base to deprotonate the phenols, and acetone is a suitable polar aprotic solvent.

-

Procedure:

-

To a solution of 4,5-dihydroxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

-

Purify the crude product by recrystallization from ethanol to yield the protected aldehyde.

-

Step 2: Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile (One-Carbon Homologation)

-

Rationale: This transformation converts the aldehyde into a phenylacetonitrile, extending the carbon chain by one methylene-nitrile unit. A common method is the van Leusen reaction or a variation involving the formation of a tosylhydrazone followed by cyanation. This avoids the use of more hazardous reagents like sodium cyanide directly with a halogenated intermediate.

-

Procedure:

-

Dissolve 4,5-bis(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) in methanol and add tosylhydrazine (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding tosylhydrazone precipitate.

-

Filter the tosylhydrazone, wash with cold methanol, and dry.

-

In a separate flask, dissolve the dried tosylhydrazone in a mixture of methanol and water.

-

Add potassium cyanide (KCN) (2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

After cooling, extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting solid by column chromatography on silica gel to afford the final product.

-

Spectroscopic and Analytical Characterization (Predicted)

No formal published spectra are available for this specific compound. However, based on its structure, the following characteristic signals can be reliably predicted, which are essential for confirming its identity during synthesis.

| Analysis Type | Predicted Signals and Interpretation |

| ¹H NMR | δ (ppm): ~7.5-7.2 (m, 10H, aromatic protons of benzyl groups), ~7.8 (s, 1H, Ar-H ortho to NO₂), ~7.0 (s, 1H, Ar-H ortho to CH₂CN), ~5.2 (s, 4H, benzylic -OCH₂- protons), ~4.0 (s, 2H, -CH₂CN protons). The singlet nature of the main ring protons is due to their isolated positions. |

| ¹³C NMR | δ (ppm): ~150-140 (aromatic C-O and C-NO₂), ~136 (ipso-C of benzyl groups), ~128-127 (aromatic C-H of benzyl groups), ~118-115 (nitrile -C≡N and aromatic C-H), ~71 (benzylic -OCH₂-), ~20 (-CH₂CN). |

| FT-IR | ν (cm⁻¹): ~2250 (C≡N stretch, weak-medium), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretches, strong), ~1270 & ~1020 (Ar-O-C ether stretches). |

| Mass Spec (ESI+) | m/z: 375.1 [M+H]⁺, 397.1 [M+Na]⁺. |

Applications in Research and Drug Development

The true synthetic value of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile lies in its capacity to serve as a precursor to complex heterocyclic systems. The strategic placement of the nitro and nitrile groups allows for sequential or orthogonal chemical modifications.

Precursor to Tetrahydroisoquinolines via Pictet-Spengler Reaction

A primary application is in the synthesis of 7,8-dibenzyloxy-substituted tetrahydroisoquinolines. This is achieved through a two-step sequence:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This reduction unmasks a phenylethylamine moiety, as the nitrile group is typically stable under these conditions.

-

Pictet-Spengler Cyclization: The resulting 2-amino-4,5-bis(benzyloxy)phenylacetonitrile can undergo an acid-catalyzed condensation with an aldehyde or ketone.[1][4] This powerful reaction, known as the Pictet-Spengler reaction, forms the tetrahydroisoquinoline ring system in a highly efficient manner.[4] The nitrile group can then be further elaborated (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to introduce additional diversity.

Caption: Key transformation of the title compound into a tetrahydroisoquinoline scaffold.

This pathway is of high interest because the tetrahydroisoquinoline core is a privileged scaffold found in a vast array of pharmacologically active compounds, including antihypertensives, anesthetics, and alkaloids.[5]

Safety, Handling, and Storage

Professionals handling this compound should adhere to strict laboratory safety protocols.

-

Hazard Classification: According to GHS classifications, 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[6]

-

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

As with all nitrile-containing compounds, be aware of the potential for hydrolysis to release cyanide under strongly acidic or basic conditions, although this is not typical under standard handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

References

-

The Pictet-Spengler Reaction. Organic Reactions. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

-

Commission Regulation (EC) No 1272/2008. EUR-Lex. Available at: [Link]

-

2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857). ContaminantDB. Available at: [Link]

-

2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. PubChem. Available at: [Link]

Sources

- 1. The Pictet-Spengler Reaction [ebrary.net]

- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]

- 3. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. crad.com.tr [crad.com.tr]

Spectroscopic Characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Disclaimer: Publicly available experimental spectroscopic data for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is limited. Therefore, the data presented in this guide is a combination of information from available chemical databases and predicted values derived from established spectroscopic principles and comparison with structurally related compounds. The primary objective is to offer a robust framework for the spectroscopic analysis and interpretation of this molecule.

Molecular Structure and Overview

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a complex organic molecule with the chemical formula C₂₂H₁₈N₂O₄ and a molecular weight of 374.4 g/mol .[1][2] Its structure features a substituted nitrophenyl ring, two benzyloxy groups, and an acetonitrile moiety. The precise characterization of this intricate structure is paramount for its application in research and development, ensuring purity, identity, and stability.

Caption: Molecular structure of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data

Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.[3] A sample of 5-20 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4][5]

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Ar-H (H-3) |

| ~7.5-7.3 | m | 10H | Phenyl-H of benzyloxy groups |

| ~7.1 | s | 1H | Ar-H (H-6) |

| ~5.2 | s | 2H | O-CH₂-Ph |

| ~5.1 | s | 2H | O-CH₂-Ph |

| ~4.0 | s | 2H | Ar-CH₂-CN |

Interpretation: The ¹H NMR spectrum is expected to be highly informative. The two singlets in the aromatic region (~7.7 and ~7.1 ppm) are assigned to the two protons on the nitrophenyl ring. Their singlet nature arises from the lack of adjacent protons for coupling. The large multiplet between 7.5 and 7.3 ppm would correspond to the ten protons of the two phenyl groups from the benzyloxy substituents. Two distinct singlets for the benzylic methylene protons (~5.2 and ~5.1 ppm) are predicted due to the potentially different electronic environments of the two benzyloxy groups. The singlet at approximately 4.0 ppm is assigned to the methylene protons adjacent to the nitrile group.

Predicted ¹³C NMR Data

Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically requiring a higher sample concentration (20-50 mg).[4] A proton-decoupled experiment would be performed to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-145 | Ar-C (quaternary, attached to O and NO₂) |

| ~136 | Ar-C (quaternary, ipso-carbon of phenyl groups) |

| ~129-127 | Ar-C (phenyl carbons of benzyloxy groups) |

| ~118 | -C≡N (nitrile carbon) |

| ~115-105 | Ar-C (CH carbons on nitrophenyl ring) |

| ~71 | O-CH₂-Ph (benzylic carbons) |

| ~25 | Ar-CH₂-CN (methylene carbon) |

Interpretation: The ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. The downfield signals in the 150-145 ppm region are characteristic of aromatic carbons attached to electron-withdrawing groups like nitro and oxygen. The signals for the phenyl groups of the benzyloxy substituents are expected in the 129-127 ppm range. A key signal around 118 ppm would be indicative of the nitrile carbon. The benzylic carbons (O-CH₂-Ph) would likely appear around 71 ppm, and the methylene carbon of the acetonitrile group (Ar-CH₂-CN) is predicted to be the most upfield at approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: For a solid sample, an IR spectrum can be obtained using the KBr pellet method or by depositing a thin solid film on a salt plate (e.g., NaCl).[1][6] A small amount of the compound (1-2 mg) is mixed with dry KBr and pressed into a transparent disk, or a few drops of a solution of the compound in a volatile solvent are evaporated on a salt plate.[1][6]

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Aryl-O-C stretch (ether) |

Interpretation: The IR spectrum would provide clear evidence for the key functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.[7] Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[7] The presence of the ether linkages is confirmed by the C-O stretching vibration, typically observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be visible in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds.[8][9] The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

Predicted Mass Spectrum Data (EI):

| m/z | Proposed Fragment |

| 374 | [M]⁺ (Molecular Ion) |

| 283 | [M - C₇H₇]⁺ (Loss of a benzyl group) |

| 192 | [M - 2(C₇H₇)]⁺ (Loss of both benzyl groups) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Interpretation: The mass spectrum would ideally show a molecular ion peak [M]⁺ at m/z 374, confirming the molecular weight of the compound.[11] Due to the "hard" nature of EI, extensive fragmentation is expected. A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), would be a strong indicator of the benzyloxy substituents. Sequential loss of the benzyl groups would lead to fragment ions at m/z 283 and 192. Other fragmentation pathways involving the nitro and acetonitrile groups are also possible.

Spectroscopic Analysis Workflow

The comprehensive characterization of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile follows a logical workflow to ensure structural integrity.

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile relies on a synergistic application of modern spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups such as nitrile, nitro, and ether. Mass spectrometry validates the molecular weight and offers insights into the molecule's fragmentation patterns. Together, these methods provide a self-validating system for the comprehensive characterization of this complex molecule, which is essential for its intended applications in scientific research and development.

References

- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

- 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile. PubChem. (n.d.). Retrieved from [Link]

- 2-nitro-4,5-bis(benzyloxy)phenylacetonitrile (CHEM044857) - ContaminantDB. (2016). Retrieved from [Link]

- Electron Ionization. School of Chemical Sciences - University of Illinois. (n.d.). Retrieved from [Link]

- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

- How To Prepare And Run An NMR Sample. ALWSCI. (2025). Retrieved from [Link]

- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2020). Retrieved from [Link]

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2515-2521. Retrieved from [Link]

- IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. ResearchGate. (2025). Retrieved from [Link]

- Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. DergiPark. (2025). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile

This guide provides a comprehensive technical overview of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile, a molecule of interest in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway, experimental protocols, and a discussion of the potential biological relevance of this compound, grounded in the established roles of its constituent chemical motifs.

Introduction

The confluence of a nitrophenyl group and a phenylacetonitrile scaffold in a single molecule presents a compelling case for its exploration in drug discovery. Nitroaromatic compounds are known prodrugs that can be bioreductively activated, a strategy employed in various therapeutic agents. Concurrently, the phenylacetonitrile core is a structural feature in a number of biologically active compounds. This guide offers a detailed roadmap for the synthesis and characterization of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile, providing researchers with the foundational knowledge to explore its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile | N/A |

| Molecular Formula | C₂₂H₁₈N₂O₄ | N/A |

| Molecular Weight | 374.4 g/mol | N/A |

| CAS Number | 117568-27-1 | N/A |

| Appearance | Expected to be a solid | N/A |

Proposed Synthetic Pathway

The synthesis of 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile can be envisioned through a multi-step sequence starting from the commercially available 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The proposed synthetic route is outlined below. The rationale behind this pathway is the strategic installation of the functional groups, beginning with the protection of the reactive hydroxyl groups, followed by regioselective nitration, and concluding with the transformation of the aldehyde to the acetonitrile functionality.

Caption: Proposed synthetic pathway for 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 4,5-Bis(phenylmethoxy)benzaldehyde

This step involves the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde via Williamson ether synthesis using benzyl chloride.

-

Materials:

-

3,4-Dihydroxybenzaldehyde (1.0 eq)

-

Benzyl chloride (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate.

-

Add benzyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-bis(phenylmethoxy)benzaldehyde.

-

-

Characterization (Expected):

-

¹H NMR: Signals corresponding to the aldehydic proton, aromatic protons of the benzaldehyde ring, and the benzylic protons and aromatic protons of the benzyl groups.

-

IR: Characteristic C=O stretching frequency for the aldehyde.

-

Step 2: Synthesis of 2-Nitro-4,5-bis(phenylmethoxy)benzaldehyde

The nitration of the electron-rich aromatic ring is a critical step. The directing effects of the benzyloxy groups are expected to favor nitration at the ortho position.

-

Materials:

-

4,5-Bis(phenylmethoxy)benzaldehyde (1.0 eq)

-

Fuming nitric acid

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4,5-bis(phenylmethoxy)benzaldehyde in a mixture of dichloromethane and acetic anhydride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 2-nitro-4,5-bis(phenylmethoxy)benzaldehyde.

-

-

Characterization (Expected):

-

¹H NMR: A downfield shift of the aromatic protons and the disappearance of one of the aromatic proton signals from the benzaldehyde ring, consistent with the introduction of the nitro group.

-

IR: Appearance of characteristic symmetric and asymmetric stretching vibrations for the NO₂ group.

-

Step 3: Synthesis of 2-[2-Nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile

The final step involves the conversion of the aldehyde to the acetonitrile. A two-step, one-pot procedure via a cyanohydrin intermediate is proposed.

-

Materials:

-

2-Nitro-4,5-bis(phenylmethoxy)benzaldehyde (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 eq)

-

Acetic acid

-

Toluene

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Cyanohydrin Formation:

-

Dissolve 2-nitro-4,5-bis(phenylmethoxy)benzaldehyde in toluene.

-

In a separate flask, dissolve sodium cyanide in water and add a few drops of acetic acid to generate HCN in situ. Caution: HCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Add the aqueous NaCN solution to the toluene solution of the aldehyde and stir vigorously at room temperature for 2-4 hours.

-

-

Conversion to Acetonitrile:

-

To the reaction mixture, add a catalytic amount of pyridine.

-

Cool the mixture to 0 °C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile.

-

-

-

Characterization (Expected):

-

¹H NMR: Disappearance of the aldehydic proton signal and the appearance of a singlet corresponding to the benzylic protons of the acetonitrile group.

-

¹³C NMR: Appearance of a signal for the nitrile carbon.

-

IR: A characteristic C≡N stretching vibration.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the product.

-

Potential Applications in Drug Development

The structural motifs present in 2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]acetonitrile suggest several avenues for investigation in drug discovery.

A Comprehensive Technical Guide to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: Synthesis, Characterization, and Application in Isoquinoline Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a pivotal intermediate in the multi-step synthesis of various isoquinoline alkaloids, a class of compounds with significant pharmacological activities. Its structure, featuring a nitrated and benzyloxy-protected catechol ring attached to an acetonitrile moiety, makes it an ideal precursor for constructing the core isoquinoline scaffold. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of medicinally important molecules like papaverine.

Nomenclature and Structural Elucidation

Correctly identifying a chemical compound is crucial for effective research. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is known by several synonyms, which are often encountered in chemical databases and literature. Understanding these alternative names is essential for comprehensive literature searches and procurement.

Synonyms:

-

2-Nitro-4,5-bis(phenylmethoxy)benzeneacetonitrile[1]

-

Benzeneacetonitrile, 4,5-bis(phenylmethoxy)-2-nitro-

-

[4,5-Bis(benzyloxy)-2-nitrophenyl]acetonitrile[2]

-

4,5-Dibenzyloxy-2-nitrophenylacetonitrile

-

Homoveratronitrile, 4,5-dibenzyloxy-2-nitro-

Key Identifiers:

| Identifier | Value |

| CAS Number | 117568-27-1[3][4] |

| Molecular Formula | C₂₂H₁₈N₂O₄[3][4] |

| Molecular Weight | 374.39 g/mol [1][3] |

Synthesis of 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the protection of vanillin, followed by a series of transformations to introduce the cyano and nitro functionalities. This protocol is designed to be self-validating, with clear indicators of successful reaction at each stage.

Experimental Workflow

Caption: Synthetic workflow for 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.

Detailed Protocol

Step 1: Benzylation of Vanillin to form 3,4-Dibenzyloxybenzaldehyde

-

Rationale: The hydroxyl groups of vanillin are protected as benzyl ethers to prevent unwanted side reactions in subsequent steps. Benzyl groups are chosen for their stability under the planned reaction conditions and their relative ease of removal during later stages of a larger synthesis.

-

Procedure:

-

To a solution of vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 3,4-dibenzyloxybenzaldehyde as a white solid.

-

Step 2: Reduction to 3,4-Dibenzyloxybenzyl alcohol

-

Rationale: The aldehyde functionality is reduced to a primary alcohol to facilitate the subsequent introduction of the cyanide group. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

-

Procedure:

-

Dissolve 3,4-dibenzyloxybenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3,4-dibenzyloxybenzyl alcohol.

-

Step 3: Conversion to 3,4-Dibenzyloxybenzyl cyanide

-

Rationale: The alcohol is converted to the corresponding cyanide, which is a key precursor to the target molecule. This is typically achieved via an intermediate halide or sulfonate.

-

Procedure:

-

Convert the 3,4-dibenzyloxybenzyl alcohol to the corresponding benzyl chloride using thionyl chloride or a similar chlorinating agent.

-

In a separate flask, prepare a solution of sodium cyanide in a suitable solvent like DMSO.

-

Add the 3,4-dibenzyloxybenzyl chloride dropwise to the cyanide solution at room temperature.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate to obtain crude 3,4-dibenzyloxybenzyl cyanide, which can be purified by column chromatography.

-

Step 4: Nitration to 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile

-

Rationale: The final step involves the regioselective nitration of the aromatic ring. The position of nitration is directed by the existing substituents. The use of a nitrating agent like nitric acid in a controlled manner is crucial to avoid over-nitration or side reactions.

-

Procedure:

-

Dissolve 3,4-dibenzyloxybenzyl cyanide (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is purified by column chromatography on silica gel to afford 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile must be confirmed through a combination of spectroscopic techniques. The expected data from these analyses provide a self-validating confirmation of the product's structure.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, the methylene protons of the acetonitrile group, the aromatic protons of the three phenyl rings, and the protons on the nitrated catechol ring. The chemical shifts and coupling patterns will be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all 22 carbon atoms, including the nitrile carbon, the carbons of the aromatic rings, the benzylic carbons, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹, the nitro group (NO₂) around 1530 and 1350 cm⁻¹, and C-O ether linkages. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 374.13). |

Application in Drug Development: A Precursor to Papaverine

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is a crucial intermediate in the synthesis of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory and smooth muscle relaxant properties[5]. Papaverine is used clinically to treat spasms of the gastrointestinal tract, bile ducts, and ureter, and for vasodilation in certain vascular diseases.

The synthetic utility of the title compound lies in its ability to undergo reduction of the nitro group to an amine, followed by cyclization to form the isoquinoline core. The most common method for this cyclization is the Bischler-Napieralski reaction[6][7].

Synthetic Pathway to Papaverine

Caption: Key steps in the synthesis of Papaverine from the title compound.

The synthesis of papaverine from 2-(4,5-bis(benzyloxy)-2-nitrophenyl)acetonitrile highlights the importance of this intermediate in medicinal chemistry. The strategic placement of the nitro and cyano groups facilitates the construction of the complex isoquinoline skeleton.

Conclusion

2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile is more than just a chemical compound; it is a testament to the elegance of organic synthesis and a gateway to a class of medicinally vital alkaloids. A thorough understanding of its synthesis, characterization, and applications is indispensable for researchers and professionals in the field of drug development and organic chemistry. This guide provides a solid foundation for working with this versatile building block, enabling further innovation in the synthesis of complex bioactive molecules.

References

-

Der Pharma Chemica. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

PubChem. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile. [Link]

-

ResearchGate. 13C-NMR characteristics of papaverine HCl and its Au(III) complex. [Link]

-

United Nations Office on Drugs and Crime. The synthesis of papaverine. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Nitro-4,5-bis(benzyloxy)phenylacetonitrile | C22H18N2O4 | CID 10904838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile [cymitquimica.com]

- 5. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Nitrophenylacetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth examination of the health and safety considerations paramount for the handling and application of nitrophenylacetonitrile compounds. As crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules, a comprehensive understanding of their toxicological profiles and reactivity is not merely a regulatory formality but a cornerstone of responsible research and development. This document moves beyond rote safety data sheet recitation to offer a synthesized perspective, grounded in established toxicological principles and practical laboratory experience, to empower researchers to work safely and effectively with this important class of molecules.

The Dichotomy of Utility and Hazard: An Introduction

Nitrophenylacetonitriles, encompassing the ortho (2-), meta (3-), and para (4-) isomers, are versatile chemical building blocks. The presence of the nitro group, a potent electron-wthdrawing moiety, and the nitrile group, a precursor to various functional groups, makes them highly valuable in medicinal chemistry and materials science. However, the very features that impart their synthetic utility also underpin their significant health hazards. The primary toxicological concern stems from their potential in vivo metabolism to release the cyanide anion (CN⁻), a potent inhibitor of cellular respiration.[1] This guide will dissect the nature of these hazards, offering a framework for risk assessment and mitigation rooted in the principles of chemical toxicology and laboratory safety.

Hazard Identification and Toxicological Profile

The acute toxicity of nitrophenylacetonitrile compounds is a significant concern, with exposure possible through inhalation, skin contact, and ingestion. All three isomers are classified as harmful or toxic by these routes.[2][3][4][5] The primary mechanism of systemic toxicity is the metabolic release of cyanide, which can lead to a cascade of life-threatening effects including headache, dizziness, weakness, convulsions, unconsciousness, and potentially death.[1]

Acute Toxicity: A Comparative Overview

| Compound | CAS Number | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h) |

| 2-Nitrophenylacetonitrile | 610-66-2 | 500.1 (ATE) | 1100 (ATE) | 1.5 (ATE) |

| 3-Nitrophenylacetonitrile | 621-50-1 | Data not available | Data not available | Data not available |

| 4-Nitrophenylacetonitrile | 555-21-5 | Data not available | Data not available | Data not available |

ATE: Acute Toxicity Estimate. Data sourced from publicly available safety data sheets.

An intravenous LD50 in mice has been reported for 4-nitrophenylacetonitrile as 32 mg/kg, indicating high toxicity by this route of administration.[6]

Localized Effects: Irritation and Sensitization

Beyond systemic toxicity, nitrophenylacetonitriles can cause irritation upon direct contact.

-

Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[7][1]

There is currently insufficient data to classify these compounds as skin sensitizers.

The Underlying Threat: Metabolic Conversion to Cyanide

The central nervous system, heart, and lungs are primary targets of cyanide poisoning. The metabolic pathway for the conversion of nitriles to cyanide is primarily mediated by the cytochrome P450 enzyme system in the liver.[8][9][10] This enzymatic oxidation is a critical concept for researchers to grasp, as it underscores that even in the absence of direct cyanide exposure, a significant internal dose can be generated from the metabolism of these organic nitriles.

Caption: Metabolic activation of nitrophenylacetonitrile to cyanide.

Risk Mitigation and Safe Handling Protocols

A proactive and multi-layered approach to safety is essential when working with nitrophenylacetonitrile compounds. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid nitrophenylacetonitriles (e.g., weighing, transfers) and all reactions involving these compounds must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, experiment-specific SOP should be written and approved before any work with nitrophenylacetonitriles begins. This SOP should include:

-

A step-by-step description of the experimental procedure.

-

A comprehensive list of all chemicals to be used, with their associated hazards.

-

Specific instructions for waste disposal.

-

Emergency procedures for spills, fires, and personnel exposure.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling nitrophenylacetonitriles.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Nitrile or butyl rubber gloves should be worn. Given the high dermal toxicity, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger scale operations, a chemically resistant apron is also recommended.

-

Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations.

Caption: The hierarchy of controls for managing chemical hazards.

Experimental Protocols: From Benchtop to Waste

The following protocols provide a framework for the safe execution of common laboratory procedures involving nitrophenylacetonitriles. These should be adapted to the specific requirements of your experiment.

Protocol for Weighing and Transfer of Solid Nitrophenylacetonitrile

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Tare Weighing: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

-

Transfer: Carefully transfer the desired amount of nitrophenylacetonitrile from the stock bottle to the weighing vessel using a clean spatula. Avoid generating dust.

-

Closure: Securely close the stock bottle immediately after use.

-

Dissolution: If the next step is dissolution, add the solvent to the weighing vessel inside the fume hood.

-

Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated wipes as hazardous waste.

Protocol for a Typical Reaction Quench and Work-up

This protocol is a general guideline for quenching a reaction mixture containing nitrophenylacetonitrile. The specific quenching agent and procedure will depend on the reagents used in the reaction.

-

Cooling: At the completion of the reaction (as determined by an appropriate analytical method, e.g., TLC), cool the reaction vessel in an ice-water bath.

-

Quenching: Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise to the cooled reaction mixture with vigorous stirring. Be vigilant for any signs of an exothermic reaction or gas evolution.

-

Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Add the appropriate organic solvent and perform a liquid-liquid extraction.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

Protocol for Decontamination and Spill Cleanup

In the event of a spill, a calm and methodical response is crucial.

-

Evacuate and Alert: Immediately alert others in the laboratory and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab and contact your institution's emergency response team.

-